N-(2,4-DIFLUOROPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE
Description
N-(2,4-Difluorophenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide is a heterocyclic compound featuring a triazoloquinoxaline core linked to a 2,4-difluorophenyl group via a sulfanyl acetamide bridge. This structure combines a nitrogen-rich aromatic system with fluorinated and sulfur-containing moieties, which are often associated with enhanced pharmacokinetic properties and target binding affinity in medicinal chemistry .
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N5OS/c1-10-23-24-17-18(22-14-4-2-3-5-15(14)25(10)17)27-9-16(26)21-13-7-6-11(19)8-12(13)20/h2-8H,9H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTCDDUKCHEACE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIFLUOROPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE typically involves multiple steps:
Formation of the triazoloquinoxaline core: This can be achieved by cyclization reactions involving appropriate precursors such as quinoxaline derivatives and triazole-forming reagents.
Introduction of the thioacetamide group: This step involves the reaction of the triazoloquinoxaline core with a suitable thioacetamide precursor under specific conditions, such as the presence of a base or catalyst.
Substitution with the difluorophenyl group:
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DIFLUOROPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the difluorophenyl or triazoloquinoxaline moieties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Halogenated precursors, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential therapeutic applications, such as anticancer, antimicrobial, or anti-inflammatory agents.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2,4-DIFLUOROPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE depends on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved can vary widely based on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural uniqueness lies in its triazoloquinoxaline core and difluorophenyl substitution. Below is a detailed comparison with analogous compounds reported in the evidence:
Core Heterocyclic Systems
- Triazoloquinoxaline vs. Quinazolinone: The target compound’s triazolo[4,3-a]quinoxaline core differs from quinazolinone derivatives (e.g., compounds in –15), which feature a fused benzopyrimidinone system.
- Triazole-Substituted Systems: Compounds like 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides () share the sulfanyl acetamide linker but lack the fused quinoxaline system. These analogs are often evaluated for anti-inflammatory or antimicrobial activity due to their simpler triazole scaffolds .
Substituent Effects
Fluorinated Aromatic Groups :
The 2,4-difluorophenyl group in the target compound contrasts with chlorophenyl (e.g., N-(3-chloro-4-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl}acetamide, ) or phenylthiazolyl (e.g., compound 11f in ) substituents. Fluorination typically improves metabolic stability and membrane permeability compared to chlorinated analogs .Sulfanyl Acetamide Linkers :
The sulfanyl acetamide bridge is a common feature in compounds like N-(4-sulfamoylphenyl)-2-{[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl}acetamide (). This linker facilitates hydrogen bonding and hydrophobic interactions, as observed in GABA receptor-binding anticonvulsants .
Data Tables: Structural and Functional Comparisons
Table 1. Key Structural Features of Analogous Compounds
Table 2. Substituent Impact on Pharmacokinetics
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